Belinostat

Description

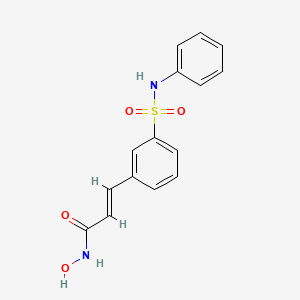

Belinostat is a novel agent that inhibits the enzyme histone deacetylase (HDAC) with a sulfonamide-hydroxamide structure. It was developed as an orphan drug to target hematological malignancies and solid tumors by TopoTarget. The safety and efficacy of belinostat is currently being evaluated for use in combination with traditional front-line therapies for the treatment of PTCL. Intravenous administration of the agent is available as Beleodaq as monotherapy and the dosing regimen involves a 21-day cycle. It was US-approved in July 2014 as a therapeutic agent for relapsed or refractory peripheral T-cell lymphoma.

Belinostat is a Histone Deacetylase Inhibitor. The mechanism of action of belinostat is as a Histone Deacetylase Inhibitor.

Belinostat is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed peripheral T cell lymphoma. Belinostat is associated with moderate rate of minor serum enzyme elevations during therapy and has been reported to cause clinically apparent fatal, acute liver injury.

Belinostat is a novel hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. Belinostat targets HDAC enzymes, thereby inhibiting tumor cell proliferation, inducing apoptosis, promoting cellular differentiation, and inhibiting angiogenesis. This agent may sensitize drug-resistant tumor cells to other antineoplastic agents, possibly through a mechanism involving the down-regulation of thymidylate synthase.

BELINOSTAT is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2014 and has 5 approved and 31 investigational indications.

a hydroxamate-type inhibitor of histone deacetylase

Properties

IUPAC Name |

(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNRHFGMJRPRSK-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194378 | |

| Record name | Belinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866323-14-0, 414864-00-9 | |

| Record name | Belinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866323-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Belinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4H96P17NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Belinostat's Mechanism of Action in T-Cell Lymphoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core mechanism of action of belinostat, a pan-histone deacetylase (HDAC) inhibitor, in the context of T-cell lymphoma. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pathways, quantitative efficacy, and experimental methodologies associated with this therapeutic agent. Belinostat has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2]

Core Mechanism of Action: Pan-HDAC Inhibition

Belinostat is a hydroxamic acid-derived pan-histone deacetylase (HDAC) inhibitor.[1][3] Its primary mechanism of action involves the inhibition of zinc-dependent HDAC enzymes, specifically showing high affinity for Class I, II, and IV isoforms.[1][3] HDACs are crucial enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[4][5] In many cancers, including T-cell lymphomas, there is a dysregulation of the balance between histone acetyltransferases (HATs) and HDACs, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[1][4][5]

By inhibiting HDACs, belinostat leads to the accumulation of acetylated histones, resulting in a more relaxed and transcriptionally active chromatin structure.[5][6] This epigenetic modification reactivates the expression of silenced tumor suppressor genes, leading to a cascade of anti-tumor effects.[6] The downstream consequences of belinostat-mediated HDAC inhibition in T-cell lymphoma cells include:

-

Cell Cycle Arrest: Belinostat induces cell cycle arrest, primarily at the G2/M phase, by upregulating the expression of cell cycle inhibitors such as p21.[7]

-

Induction of Apoptosis: The drug triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[7][8]

-

Inhibition of Angiogenesis: Belinostat has been shown to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[6]

-

Modulation of Non-Histone Proteins: Beyond histones, belinostat's inhibitory action extends to non-histone proteins involved in critical cellular processes such as cell migration and signaling.[8]

The preferential cytotoxicity of belinostat towards tumor cells compared to normal cells underscores its therapeutic potential.[9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of belinostat from preclinical and clinical studies.

Table 1: In Vitro Efficacy of Belinostat in T-Cell Lymphoma and other Cell Lines

| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |

| HuT-78 | Cutaneous T-Cell Lymphoma | 1.73–1.95 µg/mL | Cytotoxicity Assay | [10] |

| Karpas-299 | T-Cell Lymphoma | 72-233 nM | Growth Inhibition (72 hr) | [2] |

| Hut-78 | T-Cell Lymphoma | 72-233 nM | Growth Inhibition (72 hr) | [2] |

| HeLa | Cervical Cancer | 27 nM | HDAC Inhibition | [8] |

| A2780 | Ovarian Cancer | 0.2-0.66 µM | Growth Inhibition | [11] |

| HCT116 | Colon Cancer | 0.2-0.66 µM | Growth Inhibition | [11] |

| HT29 | Colon Cancer | 0.2-0.66 µM | Growth Inhibition | [11] |

| WIL | B-cell Lymphoma | 0.2-0.66 µM | Growth Inhibition | [11] |

| CALU-3 | Lung Cancer | 0.2-0.66 µM | Growth Inhibition | [11] |

| MCF7 | Breast Cancer | 0.2-0.66 µM | Growth Inhibition | [11] |

| PC3 | Prostate Cancer | 0.2-0.66 µM | Growth Inhibition | [11] |

| HS852 | Melanoma | 0.2-0.66 µM | Growth Inhibition | [11] |

Table 2: Clinical Efficacy of Belinostat in Relapsed/Refractory Peripheral T-Cell Lymphoma (BELIEF Study)

| Parameter | Value | Reference |

| Overall Response Rate (ORR) | ||

| All PTCL subtypes | 25.8% (31/120) | [3][7] |

| Angioimmunoblastic T-cell Lymphoma (AITL) | 45.5% | [12] |

| PTCL-Not Otherwise Specified (PTCL-NOS) | 23.3% | [12] |

| Complete Response (CR) | 10.8% (13/120) | [3][7] |

| Partial Response (PR) | 15% (18/120) | [3][7] |

| Median Duration of Response (DoR) | 13.6 months | [3][7] |

| Median Time to Response | 5.6 weeks | [1] |

| Median Progression-Free Survival (PFS) | 1.6 months | [3][7] |

| Median Overall Survival (OS) | 7.9 months | [3][7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by belinostat and representative experimental workflows used to elucidate its mechanism of action.

References

- 1. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Belinostat for the treatment of peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Belinostat for Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. ijpsr.com [ijpsr.com]

- 11. kumc.edu [kumc.edu]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Belinostat in Solid Tumors: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belinostat (PXD101), a potent pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant preclinical activity across a range of solid malignancies. By preventing the removal of acetyl groups from histones and other proteins, belinostat induces an open chromatin state, leading to the re-expression of tumor suppressor genes.[1] This activity culminates in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the preclinical data for belinostat in solid tumors, focusing on quantitative in vitro and in vivo findings, detailed experimental methodologies, and the core signaling pathways involved.

In Vitro Efficacy of Belinostat in Solid Tumor Cell Lines

Belinostat has demonstrated broad anti-proliferative activity against a variety of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Ovarian Cancer | A2780 | 0.2 - 0.66 | [4] |

| Colon Cancer | HCT116 | 0.2 - 0.66 | [4] |

| Colon Cancer | HT29 | 0.2 - 0.66 | [4] |

| Lung Cancer | CALU-3 | 0.2 - 0.66 | [4] |

| Breast Cancer | MCF7 | 0.2 - 0.66 | [5] |

| Prostate Cancer | PC3 | 0.2 - 0.66 | [4] |

| Bladder Cancer | 5637 | Not Specified | [4] |

| Hepatocellular Carcinoma | PLC/PRF/5 | Not Specified | [6] |

| Hepatocellular Carcinoma | Hep3B | Not Specified | [6] |

| Hepatocellular Carcinoma | HepG2 | Not Specified | [6] |

| Sarcoma | SW-982 (Synovial) | Not Specified | [7] |

| Sarcoma | SW-1353 (Chondrosarcoma) | Not Specified | [7] |

| Thyroid Cancer | Various (8 of 9 lines) | Pharmacologically achievable doses | [8] |

| Lung Squamous Cell Carcinoma | Calu-1 | ~1 | [9] |

| Lung Squamous Cell Carcinoma | H520 | ~1 | [9] |

In Vivo Efficacy of Belinostat in Solid Tumor Xenograft Models

Belinostat has shown significant tumor growth inhibition in various preclinical xenograft models of solid tumors.

| Cancer Type | Xenograft Model | Belinostat Dose | Route of Administration | Key Findings | Reference |

| Ovarian Cancer | A2780 | 10 mg/kg | i.p. | Significant tumor growth delay | [4] |

| Ovarian Cancer | A2780 | 100 mg/kg | i.v. | Dose-proportional antitumor effects (47% TGI) | [4] |

| Ovarian Cancer | A2780/cp70 (cisplatin-resistant) | 10 mg/kg | i.p. | Significant tumor growth delay | [4] |

| Colon Cancer | HCT-116 | 100 mg/kg | i.v. | Strong H4 acetylation signal | [10] |

| Lung Cancer | A549 | 100 mg/kg | i.v. | Moderate H4 acetylation signal | [10] |

| Prostate Cancer | PC-3 | 100 mg/kg | i.v. | Weak H4 acetylation signal | [10] |

| Breast Cancer | MCF-7 | 100 mg/kg | i.v. | Weak H4 acetylation signal | [10] |

| Thyroid Cancer | Human thyroid cancer xenografts | Not Specified | Not Specified | Effective in preventing tumor growth | [8] |

| Colon Cancer | HT29 | 60 mg/kg | Not Specified | Significant reduction in tumor volume | [11] |

Combination Therapy

Preclinical studies have demonstrated that belinostat can act synergistically with other anticancer agents.

| Combination Agent | Cancer Type/Model | Key Findings | Reference |

| Carboplatin | Ovarian Cancer (A2780) | Delayed tumor growth from 18.6 to 22.5 days | [4] |

| Docetaxel or Carboplatin | Ovarian Cancer (OVCAR-3, A2780) | Enhanced growth inhibitory activity | [4] |

| Bortezomib | Head and Neck Squamous Cell Carcinoma (UMSCC-11A) | Greater tumor inhibition | [4] |

| Pazopanib or Dasatinib | Thyroid Cancer cell lines | Synergistically inhibited cell growth | [8] |

| Cisplatin | Lung Squamous Cell Carcinoma | Strong synergistic cytotoxicity in cisplatin-resistant cells | [9] |

| Anti-CTLA-4 | Murine Hepatocellular Carcinoma | Enhanced antitumor effect | [12] |

| Anti-CTLA-4 and Anti-PD-1 | Murine Hepatocellular Carcinoma | Complete tumor rejection | [12] |

Core Signaling Pathways and Mechanisms of Action

Belinostat exerts its anticancer effects through the modulation of several key cellular pathways. As a pan-HDAC inhibitor, its primary mechanism is the induction of histone hyperacetylation, which alters gene expression.[13]

TGF-β Signaling Pathway

Belinostat has been shown to reactivate the Transforming Growth Factor β (TGFβ) signaling pathway, which can be epigenetically silenced in some cancers. This reactivation contributes to cell cycle arrest and apoptosis. A key mechanism is the re-expression of the TGFβ Receptor II (TGFβRII).[14]

References

- 1. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Belinostat exerts antitumor cytotoxicity through the ubiquitin‐proteasome pathway in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monitoring the effect of belinostat in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enhanced anti-tumor efficacy of checkpoint inhibitors in combination with the histone deacetylase inhibitor Belinostat in a murine hepatocellular carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 14. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Belinostat: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belinostat (marketed as Beleodaq®) is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3] This document provides a comprehensive technical overview of belinostat, covering its rational discovery, chemical synthesis, mechanism of action, pharmacological data, and key experimental protocols. It is intended to serve as a detailed resource for professionals in the fields of oncology research and drug development.

Discovery and Development

The development of belinostat emerged from a rational drug design project initiated in the late 1990s by Prolifix Ltd.[4] The goal was to develop potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are frequently dysregulated in cancer.[4] The design was initially based on the structures of known natural product and synthetic HDAC inhibitors.[4]

Belinostat, also known as PXD101, was identified as a promising candidate due to its sulfonamide-hydroxamide structure, a key feature for potent HDAC inhibition.[1][5] It was developed by TopoTarget and later by Spectrum Pharmaceuticals in collaboration with Onxeo.[1][6] The U.S. Food and Drug Administration (FDA) granted belinostat orphan drug status for PTCL in 2009 and approved it for this indication on July 3, 2014, under its accelerated approval program.[2][3][6][7]

Chemical Synthesis of Belinostat

Belinostat's chemical structure is (2E)-N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-2-propenamide.[8] Several synthetic routes have been reported. A common and efficient method begins with 3-nitrobenzaldehyde, emphasizing the introduction of the chlorosulfonyl group via diazotization, which avoids the use of highly corrosive reagents like oleum.[9][10]

A practical, five-step scalable synthesis starting from benzaldehyde has also been developed, achieving a 33% overall yield and producing the final product with 99.6% purity.[11]

Representative Synthesis Protocol

The following protocol is adapted from a novel synthesis method starting from 3-nitrobenzaldehyde.[9][10]

Step 1: Synthesis of Methyl (2E)-3-(3-nitrophenyl)prop-2-enoate

-

3-Nitrobenzaldehyde is reacted with methyl acrylate in the presence of a palladium acetate catalyst and a phosphine ligand.

-

The resulting solid is purified to yield the nitro-substituted cinnamate ester.

Step 2: Reduction to Methyl (2E)-3-(3-aminophenyl)prop-2-enoate

-

The nitro group of the intermediate from Step 1 is reduced to an amine, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation.

Step 3: Diazotization and Sulfonylation to Methyl (2E)-3-(3-chlorosulfonylphenyl)prop-2-enoate

-

The amino group of the intermediate from Step 2 is converted to a diazonium salt using sodium nitrite in the presence of hydrochloric and acetic acids at low temperatures (0-5 °C).[10]

-

This key step involves treating the diazonium salt with sulfur dioxide in the presence of a copper catalyst to introduce the chlorosulfonyl group.

Step 4: Sulfonamidation to Methyl (2E)-3-{3-[(phenylamino)sulfonyl]phenyl}prop-2-enoate

-

The resulting sulfonyl chloride from Step 3 is reacted with aniline in a suitable solvent like 1,4-dioxane with an aqueous sodium bicarbonate solution to form the sulfonamide linkage.[9]

Step 5: Hydroxamic Acid Formation to yield Belinostat

-

The methyl ester from Step 4 is converted to the final hydroxamic acid. This is achieved by reacting the ester with hydroxylamine hydrochloride in the presence of a strong base like potassium hydroxide in an alcoholic solvent at 0 °C.[9][10]

-

The reaction is quenched with water and neutralized with acid to precipitate belinostat as an off-white solid.[9][10]

Mechanism of Action

Belinostat functions as a pan-HDAC inhibitor, targeting Class I and II histone deacetylases at nanomolar concentrations.[4][12][13]

HDAC enzymes remove acetyl groups from lysine residues on both histone and non-histone proteins.[5][14] This deacetylation leads to chromatin condensation, which represses the transcription of certain genes.[14] In many cancers, tumor suppressor genes are silenced through this epigenetic mechanism.[7][14]

By inhibiting HDACs, belinostat causes an accumulation of acetylated histones and other proteins.[1][5][12] This leads to a more relaxed chromatin structure, allowing for the reactivation and transcription of previously silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21WAF1.[4][14] The ultimate downstream effects of HDAC inhibition by belinostat are the induction of cell cycle arrest, inhibition of angiogenesis, and apoptosis (programmed cell death) in transformed cells.[1][5][14] Belinostat demonstrates preferential cytotoxicity towards tumor cells compared to normal cells.[8][12][13]

Quantitative Pharmacological Data

Belinostat's potency has been quantified in numerous preclinical studies. Its efficacy in patients with PTCL was established in the pivotal BELIEF clinical trial.[15][16]

Table 1: In Vitro Inhibitory Activity of Belinostat

| Assay Type | Target/Cell Line | IC50 Value | Reference(s) |

| Cell-Free Assay | Pan-HDAC | 27 nM | [17][18][19][20][21] |

| Cell-Free Assay | Pan-HDAC | 28 nM | |

| Cell-Free Assay | Recombinant HDAC6 | 82 nM | [18] |

| Cell Proliferation | Urothelial Carcinoma (5637) | 1.0 µM | [19] |

| Cell Proliferation | Urothelial Carcinoma (T24) | 3.5 µM | [19] |

| Cell Proliferation | Prostate Cancer Cell Lines | 0.5 - 2.5 µM | [19] |

| Apoptosis Induction | Glioma Cell Line (LN-229) | 210 nM | |

| Apoptosis Induction | Glioma Cell Line (LN-18) | 300 nM |

Table 2: Summary of Clinical Efficacy in Relapsed/Refractory PTCL (BELIEF Trial)

| Parameter | Result | Reference(s) |

| Primary Endpoint | ||

| Overall Response Rate (ORR) | 25.8% | [22] |

| Secondary Endpoints | ||

| Median Duration of Response | 8.3 - 8.9 months | [15][16] |

| ORR by Subtype | ||

| Angioimmunoblastic T-cell lymphoma (AITL) | 45.5% - 46% | [15][16] |

| PTCL not otherwise specified (PTCL-NOS) | 23% | [15] |

| Dosing Regimen | 1,000 mg/m² IV infusion (30 min) | [13][15][22] |

| Days 1-5 of a 21-day cycle |

Key Experimental Protocols

HDAC Inhibition Assay (Cell-Free Lysate)

This protocol describes a general method for assessing HDAC activity in vitro using cell extracts.

Objective: To determine the IC50 value of belinostat against HDAC enzymes present in a cellular lysate.

Materials:

-

HeLa cells (or other suitable cell line)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 60 mM Tris-HCl (pH 7.4), 30% glycerol, 450 mM NaCl[17]

-

Protease inhibitor cocktail

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

-

HDAC assay buffer

-

Trichostatin A (positive control)

-

Belinostat (test compound)

-

96-well microplate (black, flat-bottom)

-

Plate reader with fluorescence capabilities

Workflow:

Procedure:

-

Cell Lysate Preparation:

-

Harvest subconfluent HeLa cells and wash twice with ice-cold PBS.[17]

-

Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).[17]

-

Resuspend the cell pellet in two volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.[17]

-

Lyse the cells by performing three cycles of freezing (dry ice) and thawing (30 °C water bath).[17]

-

Clarify the lysate by centrifugation at high speed (e.g., 12,000 x g for 5 minutes) to remove cell debris.[17]

-

Collect the supernatant (containing HDAC enzymes) and store at -80 °C until use.[17]

-

-

Enzyme Inhibition Assay:

-

Prepare serial dilutions of belinostat in the appropriate assay buffer.

-

In a 96-well plate, add the cell lysate, fluorogenic HDAC substrate, and either belinostat, a positive control (Trichostatin A), or vehicle control.

-

Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a developer solution as per the manufacturer's instructions.

-

Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of belinostat relative to the vehicle control.

-

Plot the percent inhibition versus the log of the belinostat concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

Belinostat is a rationally designed pan-HDAC inhibitor that has demonstrated significant clinical utility in the treatment of relapsed or refractory PTCL. Its mechanism of action, centered on the epigenetic reactivation of tumor suppressor genes, provides a clear basis for its anticancer effects. The well-defined chemical syntheses and robust preclinical and clinical data make belinostat a key compound in the armamentarium against T-cell lymphomas and a subject of ongoing research for other malignancies.[23]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Belinostat - Wikipedia [en.wikipedia.org]

- 3. Belinostat: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. What is Belinostat used for? [synapse.patsnap.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. info.nanthealth.com [info.nanthealth.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 15. dovepress.com [dovepress.com]

- 16. Belinostat (PXD 101) for the Treatment of Peripheral T-Cell Lymphoma (PTCL) - Clinical Trials Arena [clinicaltrialsarena.com]

- 17. selleckchem.com [selleckchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. selleckchem.com [selleckchem.com]

- 21. adooq.com [adooq.com]

- 22. Belinostat (Beleodaq) - Medical Clinical Policy Bulletins | Aetna [aetna.com]

- 23. clinicaltrials.eu [clinicaltrials.eu]

Belinostat: A Technical Guide to its Target Proteins and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belinostat (PXD101) is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity across a range of hematological and solid tumors. It is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). This technical guide provides an in-depth overview of belinostat's target proteins, its mechanism of action, and the key signaling pathways it modulates. Quantitative data on its inhibitory activity and cellular effects are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Target Proteins: Histone Deacetylases

Belinostat is a broad-spectrum inhibitor of zinc-dependent histone deacetylases, targeting Class I, II, and IV isoforms.[1][2] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other non-histone proteins.[2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. By inhibiting HDACs, belinostat promotes histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced genes, including tumor suppressor genes.[2][3]

Quantitative Inhibitory Activity

Belinostat exhibits potent inhibitory activity against multiple HDAC isoforms, as summarized in the table below.

| Target | IC50 Value (µM) |

| HDAC Activity (HeLa Cell Lysates) | 0.027[4][5] |

| Class I HDACs | |

| HDAC1 | 0.041[4] |

| HDAC2 | 0.125[4] |

| HDAC3 | 0.030[4] |

| HDAC8 | 0.216[4] |

| Class II HDACs | |

| HDAC4 | 0.115[4] |

| HDAC6 | 0.082[4] |

| HDAC7 | 0.067[4] |

| HDAC9 | 0.128[4] |

Table 1: Inhibitory Concentration (IC50) of Belinostat against HDACs.

Cellular Proliferation Inhibition

Belinostat has been shown to inhibit the proliferation of a wide range of cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) |

| A2780 | Ovarian Cancer | 0.2[3] |

| HCT116 | Colon Cancer | 0.2[3] |

| Calu-3 | Lung Cancer | 0.66[3] |

| Hs 852.T | Melanoma | 3.37[4] |

| 5637 | Urothelial Carcinoma | 1.0[6] |

| T24 | Urothelial Carcinoma | 3.5[6] |

| J82 | Urothelial Carcinoma | 6.0[6] |

| RT4 | Urothelial Carcinoma | 10.0[6] |

| Prostate Cancer Lines | Prostate Cancer | 0.5 - 2.5[6] |

Table 2: Belinostat IC50 Values for Proliferation Inhibition in Various Cancer Cell Lines.

Signaling Pathways Modulated by Belinostat

Belinostat exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell survival, proliferation, and apoptosis.

Mechanism of HDAC Inhibition and Gene Expression

The primary mechanism of belinostat is the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones. This alters chromatin structure, making it more accessible for transcription and leading to the re-expression of tumor suppressor genes.

References

- 1. Complexation of histone deacetylase inhibitor belinostat to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. adooq.com [adooq.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Belinostat in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belinostat, known by the trade name Beleodaq®, is a potent histone deacetylase (HDAC) inhibitor.[1][2] It belongs to the hydroxamic acid class of HDAC inhibitors and has demonstrated significant antineoplastic activity across a range of hematological and solid tumors in preclinical studies.[2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1][4] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[4] Belinostat counters this by inhibiting HDAC activity, leading to the accumulation of acetylated proteins, which in turn results in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.[2][5] This document provides a comprehensive overview of the in vitro activity of Belinostat, focusing on its mechanism of action, efficacy in various cancer cell lines, and the experimental protocols used for its evaluation.

Core Mechanism of Action

Belinostat exhibits pan-HDAC inhibition, affecting the activity of multiple HDAC enzymes at nanomolar concentrations.[2][5] The primary mechanism of action involves the inhibition of HDACs, which leads to a more relaxed chromatin structure and allows for the transcription of genes that are typically silenced in cancer cells.[1] This reactivation of tumor suppressor genes is a key factor in its anti-cancer effects.[1][4]

The downstream effects of HDAC inhibition by Belinostat are multifaceted and include:

-

Induction of Apoptosis: Belinostat promotes programmed cell death through both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways.[1] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][6]

-

Cell Cycle Arrest: By reactivating cell cycle regulators like p21, Belinostat can halt the proliferation of cancer cells.[1][7]

-

Inhibition of Angiogenesis: Belinostat has been shown to have anti-angiogenic effects, which can restrict the formation of new blood vessels that tumors require for growth.[4][8]

-

Modulation of the Immune Response: By altering the expression of cytokines and chemokines, Belinostat can enhance the recruitment and activation of immune cells within the tumor microenvironment.[1]

-

Synergistic Effects: Belinostat can enhance the cytotoxicity of DNA-damaging agents by downregulating DNA repair proteins, making cancer cells more susceptible to treatment.[1]

Quantitative Data: In Vitro Efficacy

Table 1: IC50 Values of Belinostat in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A2780 | Ovarian | 0.2 - 0.66 | [9] |

| HCT116 | Colon | 0.2 - 0.66 | [9] |

| HT29 | Colon | 0.2 - 0.66 | [9] |

| WIL | Lymphoma | 0.2 - 0.66 | [9] |

| CALU-3 | Lung | 0.2 - 0.66 | [9] |

| MCF7 | Breast | 0.2 - 0.66 | [9] |

| PC3 | Prostate | 0.2 - 0.66 | [9] |

| HS852 | Skin | 0.2 - 0.66 | [9] |

| 5637 | Bladder | 1.0 | [10][11] |

| T24 | Bladder | 3.5 | [10][11] |

| J82 | Bladder | 6.0 | [10][11] |

| RT4 | Bladder | 10.0 | [10][11] |

| Prostate Cancer Cell Lines | Prostate | 0.5 - 2.5 | [10] |

| Various Thyroid Cancer Cell Lines | Thyroid | Active at pharmacologically achievable doses | [12] |

| Pancreatic Cancer Cell Lines | Pancreatic | Significant dose-dependent decrease in proliferation | [7] |

| SKOV3 | Ovarian | Cytostatic at lower concentrations | [13] |

| IGROV1-R10 | Ovarian | Cytostatic at lower concentrations | [13] |

Table 2: Effects of Belinostat on Apoptosis and Cell Cycle

| Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |

| Various Cancer Cell Lines | Time-dependent increase in apoptotic cell death | Induces cell cycle arrest | [14] |

| Bladder Cancer (5637) | - | Accumulation of G0-G1 phase, decrease in S phase, increase in G2-M phase | [9][11][15] |

| Prostate Cancer | Increased percentage of cells with subG1 DNA content | Induces G2/M arrest | [3] |

| Pancreatic Cancer | Dose-dependent induction of apoptosis | - | [7][16] |

| Thyroid Cancer | Induces apoptosis | Modulates genes associated with the cell cycle | [12] |

| Breast Cancer (MCF-7) | Induces apoptosis | Arrests cells at G0/G1 phase | [17] |

| Ovarian Cancer | Induces apoptosis at higher concentrations | - | [13] |

Experimental Protocols

Cell Viability and Proliferation Assays (e.g., MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of Belinostat for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with Belinostat for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (e.g., Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with Belinostat, then harvest and wash them.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

HDAC Activity Assay (Fluorometric)

-

Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells.

-

Assay Reaction: In a 96-well plate, combine the nuclear extract, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the assay buffer.

-

Incubation: Incubate the plate at 37°C to allow for the deacetylation of the substrate by HDACs.

-

Developer Addition: Add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader. The fluorescence intensity is proportional to the HDAC activity.

Signaling Pathways Modulated by Belinostat

TGFβ Signaling Pathway

Belinostat has been shown to reactivate the Transforming Growth Factor β (TGFβ) signaling pathway in cancer cells where it is epigenetically silenced.[14] This reactivation can lead to the repression of survivin, an inhibitor of apoptosis, thereby promoting cancer cell death.[14]

Wnt/β-catenin and PKC Pathways in Breast Cancer

In breast cancer cells, Belinostat has been found to suppress cell proliferation by inactivating the Wnt/β-catenin pathway.[17] It also promotes apoptosis by regulating the Protein Kinase C (PKC) pathway.[17]

Conclusion

Belinostat is a potent HDAC inhibitor with broad-spectrum anti-cancer activity in vitro. Its ability to induce apoptosis, cell cycle arrest, and modulate key signaling pathways makes it an important compound in cancer research and drug development. The data presented in this guide highlight its efficacy across a variety of cancer cell lines and provide a foundation for further investigation into its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Activity of the histone deacetylase inhibitor belinostat (PXD101) in preclinical models of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Belinostat used for? [synapse.patsnap.com]

- 5. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. The histone deacetylase inhibitor belinostat (PXD101) suppresses bladder cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The anticancer effect of the HDAC inhibitor belinostat is enhanced by inhibitors of Bcl‐xL or Mcl‐1 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. Belinostat suppresses cell proliferation by inactivating Wnt/β-catenin pathway and promotes apoptosis through regulating PKC pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Belinostat: An In-depth Analysis of Early-Phase Clinical Trial Data

Introduction: Belinostat (trade name Beleodaq) is a potent pan-histone deacetylase (HDAC) inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] As an HDAC inhibitor, belinostat functions by preventing the removal of acetyl groups from histones and other proteins, which leads to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[3][4] This activity can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the early-phase clinical trial results for belinostat, focusing on its efficacy, safety, pharmacokinetics, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: HDAC Inhibition

Belinostat exerts its antineoplastic effects by inhibiting the activity of histone deacetylase enzymes, which play a crucial role in epigenetic regulation.[4] The hydroxamate group within belinostat's structure chelates a zinc ion essential for HDAC enzymatic activity.[1][5] This inhibition leads to the accumulation of acetylated histones, relaxing the chromatin structure and allowing for the transcription of genes that are often silenced in malignant cells, including tumor suppressor genes like p21.[3][6] The reactivation of these genes can halt cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase.[6][7]

Furthermore, belinostat promotes apoptosis through both intrinsic and extrinsic pathways. The intrinsic, mitochondria-dependent pathway involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3][6] The extrinsic pathway is mediated by death receptors on the cell surface.[3]

Phase I Clinical Trial Data

Early Phase I trials were crucial in establishing the safety, maximum tolerated dose (MTD), and pharmacokinetic (PK) profile of belinostat in various formulations and patient populations.

Experimental Protocols: Phase I Dose-Escalation Studies

-

Intravenous (IV) Formulation (Solid Tumors): In a study involving patients with advanced solid tumors, belinostat was administered as a 30-minute IV infusion on days 1-5 of a 21-day cycle.[8] The trial employed a sequential dose-escalating cohort design to determine the MTD.[8] Pharmacokinetic and pharmacodynamic (histone acetylation in peripheral blood mononuclear cells) assessments were performed.[8]

-

Intravenous (IV) Formulation (Hematological Malignancies): A similar dose-escalation design was used for patients with advanced hematological malignancies, with belinostat infused over 30 minutes on days 1-5 of a 21-day cycle.[1]

-

Oral Formulation (Lymphoid Malignancies): To assess the safety and dosing of an oral formulation, patients with relapsed or refractory lymphoma were enrolled in dose cohorts (ranging from 750 mg to 2000 mg/day).[9] Belinostat was administered orally on days 1-14 of a 21-day cycle.[9]

-

Combination Therapy (Solid Tumors): A Phase I trial evaluated belinostat as a 48-hour continuous IV infusion on days 1-2 in combination with cisplatin and etoposide in patients with advanced solid tumors, particularly neuroendocrine and small cell lung cancers.[10]

Quantitative Data Summary: Phase I Trials

Table 1: Pharmacokinetic Parameters of Belinostat (IV and Oral)

| Parameter | IV Formulation (1000 mg/m²) | Oral Formulation (1000 mg/m²) | Citation(s) |

|---|---|---|---|

| Mean Half-Life (T½) | 0.3 - 1.3 hours | 1.5 (± 0.3) hours | [8][11] |

| Mean Peak Level (Tmax) | End of 30-min infusion | 1.9 (± 0.3) hours | [8][11] |

| Mean Clearance | 1240 mL/min | 661 mL/min/m² (Normal Liver Function) | [12][13] |

| Mean Daily AUC | N/A | 2,767 (± 1,453) ng h/ml |[11] |

Table 2: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs)

| Trial Population | Formulation | MTD | Common DLTs | Citation(s) |

|---|---|---|---|---|

| Advanced Solid Tumors | IV | 1,000 mg/m²/day | Fatigue, Atrial Fibrillation, Nausea/Vomiting | [8] |

| Lymphoid Malignancies | Oral | 1,500 mg/day (d 1-14, q21d) | Diarrhea, Thrombocytopenia | [9] |

| Hematological Malignancies | IV | 1,000 mg/m²/day | Lymphopenia | [1] |

| Solid Tumors (Combination) | IV (48h infusion) + C+E | 500 mg/m²/24h | Hypertension, Posterior Reversible Encephalopathy Syndrome |[10] |

Phase II Clinical Trial Data

The pivotal Phase II BELIEF study was instrumental in securing FDA approval for belinostat in PTCL. Other Phase II trials have explored its efficacy in different T-cell lymphoma subtypes.

Experimental Protocol: The BELIEF (CLN-19) Study

-

Study Design: The BELIEF trial was a single-arm, open-label, non-randomized, international study involving 129 patients with relapsed or refractory PTCL.[14][15][16]

-

Patient Population: Patients had confirmed PTCL and had progressed after at least one prior therapy. The median number of prior systemic therapies was two.[15]

-

Dosing Regimen: Belinostat was administered at a dose of 1,000 mg/m² as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[1][15] Cycles were repeated until disease progression or unacceptable toxicity.[13]

-

Endpoints: The primary endpoint was the overall response rate (ORR) as assessed by an independent review committee based on International Working Group criteria.[15] Secondary endpoints included duration of response (DoR), progression-free survival (PFS), and overall survival (OS).[15]

-

Response Assessment: Radiological assessments were performed every 6 weeks for the first year and then every 12 weeks thereafter.[17]

Quantitative Data Summary: Phase II Trials

Table 3: Efficacy of Belinostat Monotherapy in T-Cell Lymphomas

| Study | Indication | N (evaluable) | ORR (%) | CR (%) | PR (%) | Median DoR (months) | Median PFS (months) | Median OS (months) | Citation(s) |

|---|---|---|---|---|---|---|---|---|---|

| BELIEF (Pivotal) | PTCL | 120 | 25.8 | 10.8 | 15.0 | 13.6 | 1.6 | 7.9 | [14][15] |

| Early Phase II | PTCL | 24 | 25.0 | 10.0 (2 pts) | 15.0 (3 pts) | 5.3+ | N/A | N/A | [14][18][19] |

| Early Phase II | CTCL | 29 | 14.0 | 7.0 (2 pts) | 7.0 (2 pts) | 9.1 | N/A | N/A | [18][19] |

| Phase I/II (Combination) | Thymic Epithelial Tumors | 41 | 4.9 (2 PRs) | 0 | 4.9 | N/A | 5.8 | 19.1 | [20] |

| Phase I (Combination) | PTCL (with CHOP) | 18 | 89.0 | 72.0 | 17.0 | N/A | N/A | N/A |[21] |

CR = Complete Response; PR = Partial Response

Table 4: Common Adverse Events (AEs) in the BELIEF Trial (N=129)

| Adverse Event | All Grades (%) | Grade 3/4 (%) | Citation(s) |

|---|---|---|---|

| Nausea | 43 | <3 | [13][18] |

| Fatigue | N/A | N/A | [1] |

| Pyrexia (Fever) | N/A | N/A | [1] |

| Anemia | N/A | 10.8 | [15] |

| Vomiting | 21 | <3 | [1][18] |

| Thrombocytopenia | N/A | 7.0 | [15] |

| Dyspnea | N/A | 6.2 | [15] |

| Neutropenia | N/A | 6.2 |[15] |

Note: Data for "All Grades" were not consistently reported across all sources for every AE in the BELIEF trial. The most common AEs reported in an earlier Phase II trial included nausea (43%) and vomiting (21%).[18]

Conclusion

Early-phase clinical trials have established a clear profile for belinostat as an active agent in T-cell malignancies. Phase I studies successfully identified the MTD for both intravenous and oral formulations and characterized its pharmacokinetic profile, noting a short half-life. The pivotal Phase II BELIEF study demonstrated durable responses and manageable toxicity in a heavily pretreated population of patients with relapsed or refractory PTCL, leading to its accelerated FDA approval.[15] While monotherapy shows modest but meaningful efficacy, early data on combination therapies, such as with CHOP chemotherapy, suggest a potential for synergistic effects that warrant further investigation.[21] The collective data from these trials underscore the therapeutic value of HDAC inhibition as a strategy in oncology and position belinostat as a significant option for patients with challenging T-cell lymphomas.

References

- 1. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Belinostat used for? [synapse.patsnap.com]

- 3. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 4. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. A phase 1 pharmacokinetic and pharmacodynamic study of the histone deacetylase inhibitor belinostat in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Phase I trial of belinostat with cisplatin and etoposide in advanced solid tumors, with a focus on neuroendocrine and small cell cancers of the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and pharmacodynamic properties of an oral formulation of the histone deacetylase inhibitor Belinostat (PXD101) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Beleodaq® (belinostat) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. A Phase II trial of Belinostat (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

- 20. A Phase I/II Trial of Belinostat in Combination with Cisplatin, Doxorubicin and Cyclophosphamide in Thymic Epithelial Tumors: A Clinical And Translational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Onxeo Reports Initial Results Of Phase 1 Trial Evaluating Belinostat In Combination With CHOP In Peripheral T-Cell Lymphoma (PTCL) - BioSpace [biospace.com]

Belinostat's Effect on Histone Acetylation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Belinostat (Beleodaq®) is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modulation restores the expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[1][3] This document provides a detailed technical overview of belinostat's mechanism, its quantitative effects on HDAC activity and histone acetylation, key signaling pathways it modulates, and standardized protocols for its evaluation.

Core Mechanism of Action

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This action leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[4][5] Many cancers exhibit an imbalance in the activity of HDACs and their counterparts, histone acetyltransferases (HATs), leading to the silencing of critical tumor suppressor genes.[6]

Belinostat, a hydroxamic acid-based pan-HDAC inhibitor, chelates the zinc ion in the active site of HDAC enzymes, potently blocking their deacetylase activity.[3][7] By inhibiting HDACs, belinostat prevents the removal of acetyl groups, causing an accumulation of acetylated histones (hyperacetylation).[1] This process results in a more relaxed, open chromatin state (euchromatin), allowing for the transcription of previously silenced genes, including those that regulate cell cycle progression and apoptosis.[4][6] Belinostat's inhibitory action is not limited to histones; it also affects various non-histone proteins involved in cancer progression.[4][8]

Quantitative Data

In Vitro HDAC Enzyme Inhibition

Belinostat demonstrates potent inhibitory activity across a broad range of Class I and II HDAC isoforms, with IC50 values typically in the nanomolar range.

| HDAC Isoform | Class | IC50 (µM) | Reference |

| HDAC1 | I | 0.041 | [9] |

| HDAC2 | I | 0.125 | [9] |

| HDAC3 | I | 0.030 | [9] |

| HDAC8 | I | 0.216 | [9] |

| HDAC4 | II | 0.115 | [9] |

| HDAC6 | II | 0.082 | [9] |

| HDAC7 | II | 0.067 | [9] |

| HDAC9 | II | 0.128 | [9] |

| HeLa Cell Lysate | Pan | 0.027 | [7][9][10][11] |

Cellular Proliferation Inhibition

The anti-proliferative effects of belinostat have been quantified in numerous cancer cell lines. The IC50 values for growth inhibition vary depending on the cell type and exposure duration.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| A2780 | Ovarian | 0.2 | Not Specified | [9] |

| HCT116 | Colon | 0.2 | Not Specified | [9] |

| Calu-3 | Lung | 0.66 | Not Specified | [9] |

| PC3 / LNCaP | Prostate | 0.5 - 2.5 | Not Specified | [7] |

| 5637 | Urothelial | 1.0 | Not Specified | [7] |

| T24 | Urothelial | 3.5 | Not Specified | [7] |

| MCF-7 | Breast | 5.0 | 48 hours | [12] |

| NCCIT-R | Testicular | Low nM range | Not Specified | [13] |

Pharmacodynamic Effects on Histone Acetylation

Treatment with belinostat leads to a rapid and robust increase in the acetylation of histones H3 and H4 in both preclinical and clinical settings.

| Model System | Sample Type | Key Finding | Time to Max Effect | Reference |

| A2780 Xenograft | Tumor Biopsy | Strong H4 acetylation observed. | 1 hour | [5] |

| Ovarian Cancer Patients | Tumor Biopsy | Marked increase in acetylated H3. | Post-treatment | [14] |

| Ovarian Cancer Patients | PBMCs | Marked increase in acetylated H3 and H4. | Post-treatment | [14] |

| Lung SCC Cell Lines | Cell Lysate | Significant induction of acetylated H3. | As early as 6 hours | [15] |

| Pancreatic Cancer Cells | Cell Lysate | Increased expression of acetylated H4. | Post-treatment | [16] |

Key Signaling Pathways Modulated by Belinostat

Belinostat-induced histone hyperacetylation triggers multiple downstream signaling pathways that culminate in anti-tumor effects. A primary mechanism involves the transcriptional reactivation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest.[4][17] Additionally, belinostat can induce the expression of pro-apoptotic proteins like BAX and PUMA, often through the acetylation and activation of the non-histone tumor suppressor protein p53.[18] This coordinated induction of cell cycle arrest and apoptosis is a hallmark of belinostat's efficacy.

Detailed Experimental Protocols

The following protocols are generalized methodologies for assessing the core effects of belinostat. Researchers should optimize conditions for their specific cell systems and reagents.

Protocol: In Vitro HDAC Activity Assay (Colorimetric)

This protocol is based on commercially available kits that measure the activity of HDAC enzymes in nuclear extracts or purified samples.[19][20]

-

Sample Preparation: Prepare nuclear extracts from belinostat-treated and control cells. Determine the protein concentration of each extract using a standard Bradford assay.

-

Assay Setup: In a 96-well plate, add 50-200 µg of nuclear extract to each well. Bring the total volume to 85 µL with ddH₂O.

-

Controls:

-

Positive Control: Use a known active source, such as the HeLa Nuclear Extract often provided in kits.[19]

-

Negative Control (Inhibitor): To a sample well, add a potent HDAC inhibitor like Trichostatin A (TSA) to confirm the signal is from HDAC activity.[19]

-

Blank: Use 85 µL of ddH₂O only for background subtraction.

-

-

Reaction Initiation: Add 10 µL of 10X HDAC Assay Buffer to each well. Add 5 µL of the colorimetric HDAC substrate (e.g., Boc-Lys(Ac)-pNA) to initiate the reaction.[21]

-

Incubation: Mix thoroughly and incubate the plate at 37°C for 1 to 4 hours.

-

Development: Stop the reaction by adding 10 µL of Lysine Developer to each well. Incubate at 37°C for 30 minutes. The developer reacts with the deacetylated substrate to produce a chromophore.[19]

-

Measurement: Read the absorbance on a microplate reader at 400-405 nm.

-

Analysis: The HDAC activity is inversely proportional to the colorimetric signal. Calculate the percent inhibition relative to the vehicle-treated control.

Protocol: Western Blot for Histone Acetylation

This protocol details the detection of acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) from cell lysates.[22][23]

-

Histone Extraction (Acid Extraction Method):

-

Harvest cells (1-2 x 10⁷) and wash with ice-cold PBS.

-

Lyse cells in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃). Centrifuge at 2,000 rpm for 10 minutes at 4°C.

-

Discard the supernatant, wash the pellet in TEB, and centrifuge again.

-

Resuspend the pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.

-

Centrifuge at 2,000 rpm for 10 minutes at 4°C. The supernatant contains the histone proteins.

-

Determine protein concentration using a Bradford assay.

-

-

SDS-PAGE:

-

For each sample, load 5-15 µg of histone extract onto a 15% SDS-polyacrylamide gel to resolve the small histone proteins.[22]

-

Include a pre-stained protein ladder. Run the gel at 120-150V until the dye front is near the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a 0.2 µm pore size nitrocellulose membrane. This smaller pore size is crucial for retaining the low molecular weight histone proteins.[23]

-

Perform the transfer at 100V for 60-70 minutes in a cold room or on ice.

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline, 0.1% Tween 20). Avoid using milk, as it can cause background issues with phospho-specific antibodies.[23]

-

Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C. Use the dilution recommended by the manufacturer.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., total Histone H3 or H4).

-

Protocol: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[16]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere for 24 hours.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of belinostat (e.g., 0.01 µM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.[16]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[16]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Belinostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 5. Monitoring the effect of belinostat in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 9. caymanchem.com [caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Apoptotic effect of Belinostat | Annals of Medical Research [annalsmedres.org]

- 13. Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase II trial of the histone deacetylase inhibitor Belinostat in women with platinum resistant epithelial ovarian cancer and micropapillary (LMP) ovarian tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Belinostat exerts antitumor cytotoxicity through the ubiquitin‐proteasome pathway in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acetylation of the p53 DNA binding domain regulates apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. content.abcam.com [content.abcam.com]

- 20. resources.bio-techne.com [resources.bio-techne.com]

- 21. resources.novusbio.com [resources.novusbio.com]

- 22. pubcompare.ai [pubcompare.ai]

- 23. docs.abcam.com [docs.abcam.com]

The Role of Belinostat in Epigenetic Modification: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical examination of belinostat, a pan-histone deacetylase (HDAC) inhibitor. It details its mechanism of action, impact on critical signaling pathways, quantitative efficacy, and the experimental protocols used for its evaluation.

Introduction to Epigenetic Regulation and HDAC Inhibition

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These processes are crucial for normal development and cellular differentiation. One of the key mechanisms in epigenetic regulation is the post-translational modification of histone proteins, which package DNA into a compact structure called chromatin.

The acetylation state of lysine residues on the N-terminal tails of histones is a critical determinant of chromatin structure and gene accessibility. This state is dynamically regulated by two opposing enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs).

-

Histone Acetyltransferases (HATs): These enzymes add acetyl groups to lysine residues, neutralizing their positive charge. This weakens the interaction between histones and DNA, leading to a more relaxed chromatin structure (euchromatin) that is permissive for transcription.

-

Histone Deacetylases (HDACs): Conversely, HDACs remove acetyl groups, restoring the positive charge on lysine residues. This results in a more condensed chromatin structure (heterochromatin), which represses gene transcription.[1][2]

In many cancers, there is a dysregulation of the HAT-HDAC balance, leading to the epigenetic silencing of critical tumor suppressor genes.[3] HDAC inhibitors (HDACis) are a class of therapeutic agents designed to counteract this effect. By blocking the activity of HDAC enzymes, they cause an accumulation of acetylated histones, leading to the re-expression of silenced genes involved in cell cycle arrest, differentiation, and apoptosis.[2][4]

Belinostat (Beleodaq®, PXD101) is a potent, hydroxamate-based pan-HDAC inhibitor that targets class I, II, and IV HDACs.[3][5] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[4][6] This guide explores the core molecular mechanisms through which belinostat exerts its anti-cancer effects.

Core Mechanism of Action

Belinostat's primary mechanism involves the direct inhibition of HDAC enzymes. As a hydroxamate-type inhibitor, its structure allows it to chelate the essential zinc ion within the active site of HDACs, thereby blocking their enzymatic activity.[3] This inhibition leads to the global hyperacetylation of both histone and non-histone proteins.[4][7]

The key downstream consequences of belinostat-mediated HDAC inhibition are:

-

Chromatin Remodeling: Increased histone acetylation leads to a more open, transcriptionally active chromatin state.[1]

-

Gene Re-expression: The relaxed chromatin allows for the transcription of previously silenced genes, including critical tumor suppressors like p21.[1][4]

-

Induction of Cell Cycle Arrest: Re-expression of cell cycle regulators halts the proliferation of malignant cells.[1][8]

-

Induction of Apoptosis: Activation of pro-apoptotic pathways leads to programmed cell death.[1][9]

-

Inhibition of Angiogenesis and Metastasis: Belinostat can also affect non-histone proteins involved in cell migration and blood vessel formation.[1][4][8]

Key Signaling Pathways Modulated by Belinostat

Belinostat's anti-neoplastic activity is mediated through its influence on multiple intracellular signaling pathways that govern cell survival, proliferation, and death.

Cell Cycle Arrest

Belinostat induces cell cycle arrest, primarily at the G0/G1 or G2/M phases, by upregulating the expression of cyclin-dependent kinase inhibitors (CDKIs).[8][10] The re-expression of the p21 gene is a key event, which in turn inhibits cyclin-dependent kinases, halting cancer cell proliferation.[1][7] Studies have also shown that belinostat can increase the expression of p27.[7]

Apoptosis Induction

Belinostat promotes apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

-

Intrinsic Pathway: It modulates the balance of the Bcl-2 family of proteins, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][7] This disrupts the mitochondrial membrane, causing the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[7]

-

Extrinsic Pathway: The extrinsic pathway is activated through death receptors on the cell surface, such as Fas and TRAIL receptors, which leads to the activation of caspase-8 and the downstream caspase cascade.[1][11]

The culmination of these pathways is the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9][10]

TGFβ and Survivin Pathway

Belinostat has been shown to mediate cell death by reactivating the Transforming Growth Factor β (TGFβ) signaling pathway. In some cancers, the TGFβ receptor II (TGFβRII) is epigenetically silenced. Belinostat treatment can induce the re-expression of TGFβRII.[12] This reactivation leads to the activation of protein kinase A (PKA), which in turn promotes the proteasomal degradation of survivin, a key anti-apoptotic protein that is often overexpressed in cancer.[12] The downregulation of survivin significantly contributes to the pro-apoptotic effects of belinostat.[12]

Other Affected Pathways

-

Wnt/β-catenin Pathway: In breast cancer cells, belinostat has been shown to suppress cell proliferation by inactivating the Wnt/β-catenin signaling pathway.[13]

-

MAPK Pathway: In lung squamous cell carcinoma, belinostat can downregulate the MAPK signaling pathway by transcriptionally upregulating F-box proteins that target upstream regulators for degradation.[14]

Quantitative Data on Belinostat Activity

The efficacy of belinostat has been quantified in numerous preclinical and clinical studies.

In Vitro Potency and Cellular Activity

Belinostat is a potent inhibitor of HDAC enzymes in cell-free assays and demonstrates broad anti-proliferative activity across a range of cancer cell lines.

| Assay / Cell Line | Cancer Type | IC50 Value | Reference |

| Cell-Free HDAC Activity | (HeLa Cell Extract) | 27 nM | [9][11] |

| A2780 | Ovarian | 0.2 - 0.66 µM | [9] |

| HCT116 | Colon | 0.2 - 0.66 µM | [9] |

| PC3 | Prostate | < 1.0 µM | [8] |

| 5637 | Bladder | 1.0 µM | [15][16] |

| T24 | Bladder | 3.5 µM | [15][16] |

| J82 | Bladder | 6.0 µM | [15][16] |

| RT4 | Bladder | 10.0 µM | [15][16] |

| NCCIT (Cisplatin-Resistant) | Testicular Germ Cell | Low nanomolar range | [17] |

Clinical Efficacy in Peripheral T-Cell Lymphoma (PTCL)

The pivotal Phase II BELIEF (CLN-19) study established the efficacy of belinostat monotherapy in patients with relapsed or refractory PTCL, leading to its FDA approval.

| Efficacy Endpoint | Result (N=120 evaluable patients) | Reference |

| Overall Response Rate (ORR) | 25.8% | [18] |

| Complete Response (CR) | 10.8% | [18] |

| Partial Response (PR) | 15.0% | [18][19] |

| Median Duration of Response (DoR) | 13.6 months | [18][19] |

| Median Progression-Free Survival (PFS) | 1.6 months | [18][19] |

| Median Overall Survival (OS) | 7.9 months | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of belinostat.

HDAC Activity Inhibition Assay (Fluorometric)

This assay measures the ability of belinostat to inhibit HDAC enzymatic activity in nuclear extracts or using purified enzymes.

Principle: HDAC enzymes deacetylate a fluorogenic substrate. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore that can be quantified. The signal intensity is inversely proportional to HDAC inhibition.[20]

Materials:

-

HeLa or other cancer cell nuclear extract

-

HDAC Assay Buffer

-

Fluorometric HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

-

Belinostat (and other controls like Trichostatin A)

-

Lysine Developer solution

-

96-well black microplate

-

Fluorometric plate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of belinostat in HDAC Assay Buffer. Include a positive control (e.g., Trichostatin A) and a no-inhibitor control (vehicle).

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Nuclear Extract (as the source of HDAC enzymes).

-

HDAC Assay Buffer.

-

Belinostat dilution or control.

-

-

Substrate Addition: Initiate the reaction by adding the fluorometric HDAC substrate to all wells.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Development: Stop the enzymatic reaction by adding the Lysine Developer.

-

Second Incubation: Incubate the plate at 37°C for an additional 15-30 minutes to allow for fluorophore development.

-

Measurement: Read the fluorescence on a plate reader.

-

Analysis: Calculate the percent inhibition for each belinostat concentration relative to the no-inhibitor control and determine the IC50 value.[21]

Western Blot Analysis for Histone H3/H4 Acetylation

This protocol is used to visually confirm the increase in histone acetylation within cells following treatment with belinostat.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and total histone controls.

Materials:

-

Cancer cells treated with belinostat

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Acetyl-Histone H3, anti-Total Histone H3, anti-Acetyl-Histone H4, anti-Total Histone H4, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-